(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine
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Overview
Description
(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C9H10N4. It features a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, amines, and other functionalized compounds .
Scientific Research Applications
(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine: This compound has a similar structure but differs in the position of the triazole ring attachment.
(4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine: Another isomer with the triazole ring attached at a different position on the phenyl ring.
Uniqueness: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable tool in synthetic chemistry and materials science .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[3-(triazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H,7,10H2 |
InChI Key |
UOOSRLZFDDWXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)CN |
Origin of Product |
United States |
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